N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide
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Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide typically involves the following steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
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Introduction of the Dimethylamino Group: : The dimethylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine intermediate with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon.
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Attachment of the Phenylbutanamide Moiety: : The final step involves the coupling of the pyrimidine intermediate with 4-phenylbutanoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanoic acid.
Reduction: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanol.
Substitution: Formation of N-((2-(iodopyrimidin-4-yl)methyl)-4-phenylbutanamide.
Scientific Research Applications
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanoic acid
- N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanol
- N-((2-(iodopyrimidin-4-yl)methyl)-4-phenylbutanamide
Uniqueness
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide is unique due to its specific combination of a pyrimidine ring with a dimethylamino group and a phenylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21(2)17-18-12-11-15(20-17)13-19-16(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAMSFGAOYENFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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